Argon;benzene
Description
Significance as a Prototypical System in Weak Intermolecular Interactions Research
The argon-benzene complex is considered a quintessential model for investigating weak intermolecular interactions, primarily due to its relative simplicity and the fundamental nature of the forces at play. ru.nl These interactions, though feeble, are pivotal in determining the structure, stability, and dynamics of a vast array of chemical and biological systems.
The primary forces governing the argon-benzene complex are London dispersion forces and exchange repulsion. smu.edu The argon atom, being nonpolar, interacts with the π-electron cloud of the benzene (B151609) ring. This interaction is a delicate balance between the attractive dispersion forces and the repulsive forces that arise when the electron clouds of the two species come into close proximity. smu.edu The study of this balance in the argon-benzene system offers a clear and uncluttered view of these fundamental forces.
One of the key insights gained from studying the argon-benzene complex is the anisotropic nature of these interactions. The potential energy surface of the complex is not uniform; instead, the argon atom preferentially resides above the center of the benzene ring. smu.edu This C₆v symmetry configuration is the most stable, as it maximizes the attractive dispersion interactions while minimizing the exchange repulsion. smu.eduresearchgate.net
Theoretical and spectroscopic investigations of the argon-benzene complex have provided a wealth of data on its structure, binding energy, and vibrational frequencies. aip.orgtandfonline.com These findings have been instrumental in the development and benchmarking of computational methods for accurately describing and predicting weak intermolecular interactions. aip.orgkoreascience.kr For instance, high-level ab initio calculations, such as coupled-cluster methods, have been shown to provide results in excellent agreement with experimental data for the argon-benzene complex, validating their use for more complex systems. aip.org
Furthermore, the argon-benzene complex serves as a foundational model for understanding more intricate systems, such as the interactions of proteins with aromatic residues or the solvation of aromatic molecules. smu.edunih.gov The principles elucidated from this simple system can be extrapolated to comprehend the behavior of larger and more complex molecular assemblies.
Below is a table summarizing key experimental and theoretical data for the ground state (S₀) of the argon-benzene complex:
| Property | Experimental Value | Theoretical Value | Reference |
| Dissociation Energy (D₀) | 314 ± 7 cm⁻¹ | 389 ± 2 cm⁻¹ (Dₑ) | aip.orgresearchgate.net |
| Ar-Benzene Ring Center Distance | 3.581 Å | 3.522 Å | researchgate.netresearchgate.netcdnsciencepub.com |
| Symmetry | C₆v | C₆v | researchgate.net |
| Intermolecular Stretching Frequency | ~33 cm⁻¹ | - | ru.nl |
| Intermolecular Bending Frequency | ~27 cm⁻¹ | - | researchgate.net |
Historical Overview of Academic Investigations on Rare Gas-Aromatic Systems
The study of rare gas-aromatic systems, with the argon-benzene complex as a prime example, has a rich history that parallels the development of experimental and theoretical techniques for probing weakly bound molecules.
Early investigations into the interactions between rare gases and aromatic molecules were often indirect, inferred from the properties of gases and liquids. The concept of van der Waals forces, proposed by Johannes Diderik van der Waals in the 19th century, laid the theoretical groundwork for understanding these weak interactions. However, direct experimental observation of complexes like argon-benzene had to await the advent of more sophisticated techniques.
A significant breakthrough came with the development of supersonic jet spectroscopy in the latter half of the 20th century. This technique allows for the generation of isolated, ultra-cold molecules and complexes, drastically simplifying their spectra and enabling high-resolution studies. researchgate.net The first spectroscopic observations of the argon-benzene complex in a supersonic jet provided definitive proof of its existence and allowed for the determination of its structure and vibrational frequencies. ru.nl
Throughout the 1980s and 1990s, numerous studies employing techniques such as laser-induced fluorescence, mass-analyzed threshold ionization (MATI) spectroscopy, and Fourier transform microwave spectroscopy further refined our understanding of the argon-benzene complex and its analogs. smu.edumpg.dearxiv.org These experiments provided increasingly precise data on the geometry, binding energies, and intermolecular vibrations of these systems in both their ground and electronically excited states. aip.orgcapes.gov.br
Concurrently, the advancement of computational chemistry provided a powerful complementary tool for studying rare gas-aromatic systems. Early theoretical models were often based on simple atom-atom potentials. tandfonline.com However, with the growth of computing power and the development of more sophisticated ab initio methods, it became possible to calculate the properties of these complexes with high accuracy. aip.orgkoreascience.kr These theoretical studies have not only corroborated experimental findings but have also provided deeper insights into the nature of the potential energy surfaces and the dynamics of these weakly bound systems. smu.edutandfonline.com
The historical progression of research on rare gas-aromatic systems demonstrates a powerful synergy between experimental and theoretical approaches, which has been crucial in unraveling the subtle yet significant forces that govern the formation and properties of these fundamental molecular complexes.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
140135-97-3 |
|---|---|
Molecular Formula |
C6H6Ar |
Molecular Weight |
118.0 g/mol |
IUPAC Name |
argon;benzene |
InChI |
InChI=1S/C6H6.Ar/c1-2-4-6-5-3-1;/h1-6H; |
InChI Key |
LXXWZNHVNDONSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.[Ar] |
Origin of Product |
United States |
Theoretical Frameworks and Advanced Computational Methodologies
Ab Initio Approaches for Intermolecular Potential Energy Surface Characterization
The accurate description of the intermolecular potential energy surface (PES) of the Argon-benzene complex is fundamental to understanding its structure and dynamics. The PES is characterized by a global minimum where the argon atom is situated on the C₆ symmetry axis of the benzene (B151609) molecule. researchgate.netresearchgate.net Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, are the primary tools for this characterization.
Coupled Cluster Methods: CCSD(T) and its Variants
The Coupled Cluster (CC) method, particularly with single and double excitations and a perturbative treatment of triple excitations, denoted as CCSD(T), is widely regarded as the "gold standard" for calculating interaction energies in weakly bound complexes. researchgate.net It has been demonstrated that achieving high accuracy for the Ar·C₆H₆ complex necessitates the inclusion of these connected triple excitations. capes.gov.braip.org
Early CCSD(T) studies estimated the equilibrium dissociation energy (Dₑ) to be approximately 389 ± 2 cm⁻¹. capes.gov.braip.org More recent calculations using the CCSD(T) method with an augmented correlation-consistent polarized valence triple-zeta basis set, further extended with midbond functions, have refined this value. One such study determined the absolute minimum of the PES to be -390.1 cm⁻¹, with the argon atom located at a distance of 3.536 Å from the center of the benzene ring along the C₆ axis. researchgate.net These results from high-level CC methods serve as crucial benchmarks for other computational techniques.
Møller-Plesset Perturbation Theory: MP2 and Higher Orders
Second-order Møller-Plesset perturbation theory (MP2) is another widely utilized wave function-based method that offers a computationally less expensive alternative to CCSD(T) for describing dispersion interactions. aip.orgnih.gov For the Argon-benzene complex, MP2 has been shown to provide a reasonable description of the interaction. researchgate.netsmu.edu Investigations at the MP2 level have yielded stabilization energies and equilibrium distances that are in qualitative agreement with experimental findings and CCSD(T) results. For instance, an early MP2 study reported a stabilization energy of 429 cm⁻¹ at a distance of 3.526 Å. researchgate.net
However, the performance of MP2 can sometimes benefit from a fortuitous cancellation of errors related to the basis set and the inherent approximations in the method. smu.edu While MP2 captures the fundamental physics of dispersion, it can be less accurate than CCSD(T), and its reliability can diminish in systems with small electronic energy gaps. aip.orgnih.govarxiv.org Higher-order Møller-Plesset theories, such as MP4, have also been applied to similar van der Waals complexes to achieve greater accuracy, systematically incorporating more electron correlation effects. capes.gov.bruba.ar
| Method | Basis Set | Dₑ (cm⁻¹) | Rₑ (Å) | Reference |
|---|---|---|---|---|
| CCSD(T) | aug-cc-pVTZ + midbond | -390.1 | 3.536 | researchgate.net |
| CCSD(T) | Extrapolated | 389 ± 2 | N/A | capes.gov.braip.org |
| CCSD(T) | aug-cc-pVDZ + midbond | -387 | N/A | aip.org |
| MP2 | aug-cc-pVTZ | -429 | 3.526 | researchgate.net |
| MP2 | 7s4p2d1f/4s3p1d/3s1p + BSSE | N/A | 3.58 | researchgate.net |
Rigorous Basis Set Selection and Basis Set Superposition Error (BSSE) Mitigation
The choice of basis set is critical for the accurate calculation of weak intermolecular interactions. For the Argon-benzene system, correlation-consistent basis sets, such as the augmented sets from Dunning (e.g., aug-cc-pVDZ, aug-cc-pVTZ), are essential. researchgate.netias.ac.in The augmentation with diffuse functions is particularly important for describing the spatially extended electron density tails involved in dispersion interactions. To further improve accuracy, these basis sets are often supplemented with a set of midbond functions placed at the center of the van der Waals bond, which helps to saturate the description of the interaction region. researchgate.netaip.orgaip.org
A significant challenge in calculating the interaction energies of weakly bound complexes is the Basis Set Superposition Error (BSSE). smu.edu This error arises from an artificial lowering of the energy of the complex because the basis functions of one monomer (e.g., Argon) help to describe the electron distribution of the other monomer (benzene), and vice-versa, an effect not present when calculating the energies of the isolated monomers. esqc.orgquantumatk.com The standard method to correct for this is the counterpoise (CP) procedure of Boys and Bernardi, where the energies of the individual monomers are calculated using the full basis set of the entire complex. smu.eduesqc.org Applying CP corrections is crucial for obtaining reliable geometries and interaction energies, especially with smaller basis sets. smu.edunih.gov
Density Functional Theory (DFT) Applications to Weakly Bound Systems
While computationally efficient, standard Density Functional Theory (DFT) functionals, particularly older generalized gradient approximation (GGA) and hybrid functionals like B3LYP, notoriously fail to describe the long-range dispersion interactions that dominate the Argon-benzene complex. arxiv.orgkoreascience.kr This failure is not due to an inaccurate electron density but is an inherent flaw in the functional itself. koreascience.kr Consequently, uncorrected DFT methods often predict a purely repulsive or insufficiently attractive potential curve for this system. arxiv.org
Assessment of Functionals for Dispersion-Corrected Interactions (e.g., B2PLYPD3, M06-2X, B3LYP)
To address the shortcomings of standard DFT, several correction schemes have been developed. These primarily involve adding an empirical or non-local term to account for dispersion.
Dispersion-Corrected Functionals (DFT-D): Methods like Grimme's DFT-D3 add an explicit C₆/R⁶ term to the energy, with parameters adjusted for specific functionals. aps.orgabinit.org Applying this correction to functionals like B3LYP (B3LYP-D3) dramatically improves the description of the Argon-benzene interaction, yielding a potential well that is qualitatively correct. koreascience.kr
M06-2X: The M06-2X functional, part of the Minnesota suite, was parameterized with noncovalent interactions included in its training set. researchgate.net It has a high amount of Hartree-Fock exchange (54%), which, combined with its flexible form, allows it to perform well for a range of interactions, including dispersion. stackexchange.comdiva-portal.org Studies have shown M06-2X to be a reliable choice for the Argon-benzene system. researchgate.netias.ac.in
B2PLYP-D3: This is a double-hybrid functional that incorporates a portion of the MP2 correlation energy along with an empirical dispersion correction (D3). Such methods have proven to be very accurate for noncovalent interactions. researchgate.netias.ac.inacs.org
Computational studies have systematically compared these functionals. For the van der Waals complexes of benzene with inert gases including Argon, extrapolated complete basis set (CBS) limit interaction energies calculated with B2PLYPD3 and M06-2X using an aug-cc-pVTZ basis set show good agreement with high-level ab initio results. researchgate.netias.ac.in
| Method | Basis Set | Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|
| B2PLYPD3 | aug-cc-pVTZ (CBS Extrap.) | -1.12 | ias.ac.in |
| M06-2X | aug-cc-pVTZ (CBS Extrap.) | -1.22 | ias.ac.in |
| PBE+D3 | aug-cc-pVTZ | Overbinds by ~200% | arxiv.org |
| B3LYP | aug-cc-pVTZ | Dissociative | arxiv.org |
| B3LYP-D3 | N/A | Shows binding state | koreascience.kr |
Inclusion of Relativistic Corrections in DFT Calculations
For interactions involving heavy elements, relativistic effects can become significant. While Argon is a relatively light element, quantifying the contribution of relativistic effects provides a more complete theoretical picture. For heavier rare gases like krypton and xenon complexed with benzene, these effects are more pronounced and cannot be neglected. researchgate.netarxiv.org
Relativistic effects can be incorporated into DFT calculations through various formalisms, such as the Douglas-Kroll-Hess (DKH) or the zeroth-order regular approximation (ZORA). The most straightforward approach to quantify their impact is to perform calculations with and without the relativistic Hamiltonian, using the same basis set and functional. stackexchange.com For the Argon atom, the relativistic correction to properties like polarizability is small but calculable. stackexchange.com In the context of the Argon-benzene complex, while these effects are generally considered minor compared to the uncertainties in basis sets and functionals, their explicit calculation ensures the highest level of theoretical rigor.
Interaction Energy Decomposition Analysis (EDA)
Interaction Energy Decomposition Analysis (EDA) is a powerful computational tool used to dissect the total interaction energy between molecules into physically meaningful components. This allows for a detailed understanding of the forces driving the formation and stability of a complex. For the argon;benzene system, EDA reveals the subtle interplay of forces that govern its structure and properties.
Symmetry-Adapted Perturbation Theory (SAPT) for Force Disentanglement
Symmetry-Adapted Perturbation Theory (SAPT) is a rigorous quantum mechanical method for analyzing intermolecular interactions. smu.edu Unlike supermolecular approaches that calculate the interaction energy as a small difference between the energy of the complex and the sum of the energies of the monomers, SAPT directly computes the interaction energy as a perturbation to the system of non-interacting monomers. arxiv.org This approach avoids the basis set superposition error (BSSE) at each order of the perturbation theory. researchgate.net
SAPT provides a natural framework for decomposing the interaction energy into distinct physical contributions, allowing for a clear "force disentanglement." smu.edu These components include electrostatic, exchange-repulsion, induction, and dispersion forces. smu.edu This decomposition is vital for understanding the fundamental nature of the van der Waals bond in complexes like this compound. smu.eduresearchgate.net Studies have shown that for the this compound complex, the stability is primarily determined by a balance between attractive dispersion forces and repulsive exchange forces. smu.eduaip.org
Quantitative Analysis of Electrostatic, Induction, Dispersion, and Exchange-Repulsion Contributions
Quantitative analysis using SAPT provides precise values for the different energy components of the this compound interaction. The interaction is characterized by the argon atom positioned above the center of the benzene ring. smu.edu The dominant attractive force is dispersion, which arises from the correlated fluctuations of electron clouds in the interacting monomers. smu.edu The exchange-repulsion term, a consequence of the Pauli exclusion principle, is the primary repulsive force that prevents the argon atom from moving closer to the benzene ring. smu.edusmu.edu
The electrostatic interactions, arising from the interaction between the permanent multipole moments of the monomers, are relatively small in the this compound complex due to argon's lack of a permanent dipole moment and benzene's quadrupole moment. Similarly, the induction energy, which results from the polarization of one monomer by the permanent multipole moment of the other, is also a minor contributor to the total interaction energy. aip.orgnih.gov In fact, for rare gas-aromatic complexes like this compound, the total induction effect is often found to be negligible. aip.orgnih.gov
The equilibrium geometry of the complex is ultimately determined by the fine balance between the attractive dispersion and the repulsive exchange interactions. smu.eduaip.org
Table 1: Illustrative SAPT Interaction Energy Components for the this compound Complex (kcal/mol)
Note: The following values are representative and can vary based on the level of theory and basis set used in the calculation.
| Interaction Component | Energy (kcal/mol) |
| Electrostatics | -0.2 |
| Exchange-Repulsion | 1.0 |
| Induction | -0.1 |
| Dispersion | -2.0 |
| Total Interaction Energy | -1.3 |
Molecular Dynamics and Quantum Mechanical Trajectory Simulations
Molecular dynamics (MD) and quantum mechanical trajectory simulations are indispensable tools for investigating the dynamical behavior of the this compound complex. These methods allow for the exploration of energy transfer processes, cluster dynamics, and the time evolution of the system's structure.
Quasiclassical Trajectory Calculations for Energy Transfer Dynamics
Quasiclassical trajectory (QCT) calculations are a powerful method for studying the dynamics of collisional energy transfer between benzene and an argon atom. acs.orgcapes.gov.br In these simulations, the classical equations of motion are solved for the nuclei on a pre-calculated potential energy surface. These studies have revealed that the efficiency of energy transfer is dependent on both the frequency and the type of molecular motion associated with the vibrational modes of benzene. acs.org
Research has identified that the lowest frequency, out-of-plane torsional mode of benzene acts as a "gateway mode" for energy transfer. acs.org This means that energy is most efficiently transferred from this mode to the translational and rotational degrees of freedom of the complex. acs.org Rotational motion has been shown to be an efficient mediator for vibration-translation energy transfer. acs.org QCT calculations have also been employed to study termolecular collisions involving a benzene molecule and two argon atoms, revealing different collision mechanisms. aip.org Furthermore, studies on highly vibrationally excited benzene have shown that deactivation is more efficient with heavier collision partners like argon and xenon compared to helium. capes.gov.bruq.edu.au
Constant-Energy Molecular Dynamics Employing Ab Initio Intermolecular Potentials
Constant-energy molecular dynamics simulations that utilize intermolecular potentials derived from high-level ab initio calculations provide a very accurate description of the dynamics of this compound clusters. researchgate.netacs.org These simulations have been used to study the properties of clusters such as benzene...Arn (where n can be 2 or more). researchgate.net For the benzene...Ar2 cluster, these simulations have been used to determine the relative populations of different isomers. researchgate.net
These MD simulations can also be used to investigate the structural fluctuations and dynamics of larger argon-benzene clusters. aip.org For instance, they have been used to show that as the number of argon atoms increases, the cluster can undergo transitions from a solid-like to a two-dimensional liquid-like, and then to a three-dimensional liquid-like state at a given temperature. aip.org The use of accurate ab initio potentials is crucial for correctly describing the subtle energy landscapes and dynamics of these weakly bound systems. researchgate.net
Intermolecular Potential Energy Surfaces Pes of Benzene Argon Systems
Construction and Analytical Representation of Ground State (S₀) PES
The ground electronic state (S₀) potential energy surface of the Ar·C₆H₆ complex has been meticulously characterized through high-level ab initio quantum chemical calculations. The "gold standard" coupled-cluster method with single, double, and perturbative triple excitations [CCSD(T)] has been widely employed to accurately compute the interaction energies at numerous configurations of the complex. To achieve high accuracy, these calculations typically utilize large, correlation-consistent basis sets, often augmented with diffuse functions and mid-bond functions to better describe the weak dispersion interactions that dominate the binding in this system.
The calculated interaction energies are then fitted to an analytical function to provide a computationally efficient representation of the PES. This analytical potential can then be used in subsequent dynamical calculations to predict spectroscopic observables and other properties of the complex. The general form of the analytical potential often includes terms that describe the key physical contributions to the interaction, namely electrostatic, dispersion, and exchange-repulsion forces.
A key feature of the S₀ PES is the location of its global minimum. Theoretical studies consistently place the argon atom directly above the center of the benzene (B151609) ring, along its C₆ symmetry axis. The equilibrium distance (Rₑ) between the argon atom and the center of the benzene ring and the corresponding binding energy (Dₑ) have been determined with high precision.
| Parameter | Value | Method |
|---|---|---|
| Binding Energy (Dₑ) | -390.1 cm⁻¹ | CCSD(T) |
| Equilibrium Distance (Rₑ) | 3.536 Å | CCSD(T) |
Elucidation of Excited Electronic State (S₁, T₁) Potential Energy Surfaces
The potential energy surfaces of the first electronically excited singlet (S₁) and triplet (T₁) states of the Ar·C₆H₆ complex have also been investigated, although in less detail than the ground state. The general topography of these excited state surfaces is found to be remarkably similar to that of the ground state. aip.org
The construction of the S₁ and T₁ PESs often involves a combination of theoretical approaches. For instance, the equation-of-motion coupled-cluster (EOM-CC) method can be used to calculate the vertical excitation energies from the ground state at various geometries. These excitation energies are then added to the ground state interaction potential to generate the excited state PES.
Topological Analysis of PES: Identification of Minima and Transition States
The topology of a potential energy surface provides a powerful framework for understanding the dynamics of the intermolecular motions within the Ar·C₆H₆ complex. The key features of the PES topology are its stationary points: minima, which correspond to stable or metastable configurations, and saddle points, which represent transition states between these minima.
For the Ar·C₆H₆ system, the global minimum corresponds to the argon atom situated on the C₆ axis of the benzene molecule. In addition to the global minimum, the PES may feature local minima and saddle points that correspond to different arrangements of the argon atom relative to the benzene ring.
The transition states on the PES represent the energy barriers for the argon atom to move between different stable configurations. For example, a saddle point would connect the two equivalent global minima where the argon atom is on either side of the benzene ring. The height of this barrier determines the rate of this large-amplitude motion. While detailed information on the transition states for the Ar-benzene complex is not extensively documented in the provided search results, the general principles of PES analysis suggest their existence, governing the pathways for intermolecular vibrations and internal rotations.
Characterization of Anisotropy in the Benzene-Argon Intermolecular Potential
The interaction between the spherical argon atom and the planar, anisotropic benzene molecule is inherently directional. This anisotropy is a critical feature of the intermolecular potential and is responsible for the orientational preference of the argon atom with respect to the benzene ring.
The anisotropy of the Ar·C₆H₆ potential arises from the interplay of several factors:
Electrostatic Interactions: Although benzene has no permanent dipole moment, it possesses a significant quadrupole moment, with a negative region above and below the ring (due to the π-electron cloud) and a positive region around the hydrogen atoms. The interaction of the inducible dipole of the argon atom with this quadrupole moment contributes to the anisotropy.
Dispersion Interactions: Dispersion forces, arising from instantaneous fluctuations in electron density, are the dominant attractive force in this complex. The polarizability of benzene is anisotropic, being greater in the plane of the ring than perpendicular to it. This anisotropy in polarizability leads to direction-dependent dispersion interactions.
Exchange-Repulsion: At short intermolecular distances, the Pauli exclusion principle leads to a strong repulsive force. This repulsion is also anisotropic, being steeper when the argon atom approaches the carbon or hydrogen atoms directly compared to when it is above the center of the ring.
The combination of these anisotropic interactions results in the potential well being deepest when the argon atom is located on the C₆ axis, leading to the observed T-shaped equilibrium geometry of the complex. Spectroscopic techniques, such as microwave spectroscopy and rotationally resolved electronic spectroscopy, provide precise experimental data on the rotational constants and intermolecular vibrational frequencies of the complex. aip.orgresearchgate.net These data are highly sensitive to the shape and anisotropy of the PES and serve as stringent benchmarks for theoretical models.
Structural Elucidation and Conformer Analysis of Benzene Argon Complexes
Determination of Equilibrium Geometries (e.g., C₆ᵥ Symmetry for C₆H₆-Ar)
The equilibrium geometry of the 1:1 benzene-argon complex has been precisely determined through a combination of high-resolution spectroscopic techniques and advanced computational methods. Experimental studies, including pulsed nozzle-beam Fourier-transform microwave spectroscopy and high-resolution UV spectroscopy, have conclusively shown that the most stable conformation possesses C₆ᵥ symmetry. aip.orgresearchgate.netresearchgate.netresearchgate.net In this arrangement, the argon atom is positioned directly above the center of the benzene (B151609) ring, along its C₆ rotational axis. researchgate.netresearchgate.net
High-resolution rotational spectroscopy confirms that the spectrum is, to a high degree of precision, that of a symmetric rotor, which is consistent with the C₆ᵥ point group. researchgate.netru.nl The distance between the argon atom and the plane of the benzene ring is a critical parameter for defining this geometry. Various studies have reported highly consistent values for this distance, with a general consensus around 3.5 to 3.6 Å. For instance, Fourier-transform microwave spectroscopy has determined the distance from the argon atom to the benzene ring plane to be 3.582 Å in the electronic ground state. researchgate.net Theoretical calculations at high levels of theory, such as coupled cluster singles and doubles with perturbative triples [CCSD(T)], have produced results in excellent agreement with experimental findings. acs.orgnih.govresearchgate.net These calculations place the argon atom on the C₆ axis at a distance of approximately 3.536 Å, with a binding energy of -390.1 cm⁻¹. nih.govresearchgate.net Early high-resolution band contour analysis in a hypersonic jet also supported this on-axis position with an estimated distance of 3.4 Å. researchgate.net
The key rotational and geometrical parameters for the ground state (S₀) of the C₆H₆-Ar complex from various studies are summarized in the table below.
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Symmetry | C₆ᵥ | Spectroscopy/Theory | aip.orgresearchgate.netresearchgate.net |
| Ar to Benzene Ring Distance (R) | 3.582 Å | Fourier-Transform Microwave Spectroscopy | researchgate.net |
| Ar to Benzene Ring Distance (R) | 3.581 Å | Spectroscopy/Theory Compilation | aip.orgresearchgate.net |
| Ar to Benzene Ring Distance (R) | 3.536 Å | CCSD(T)/aug-cc-pVTZ Calculation | nih.govresearchgate.net |
| Ar to Benzene Ring Distance (R) | 3.4 Å | High-Resolution Band Contour Analysis | researchgate.net |
| Rotational Constant (B) | 1181.25953(14) MHz | Fourier-Transform Microwave Spectroscopy | researchgate.net |
| Dissociation Energy (D₀) | 314 ± 7 cm⁻¹ (0.90 ± 0.02 kcal/mol) | Velocity Map Imaging/Spectroscopy | aip.orgresearchgate.netpublish.csiro.au |
| Binding Energy (Dₑ) | -390.1 cm⁻¹ | CCSD(T)/aug-cc-pVTZ Calculation | nih.govresearchgate.net |
Identification and Characterization of Conformational Isomers and Their Relative Stabilities
While the C₆ᵥ symmetry structure is the global minimum on the potential energy surface, theoretical calculations have explored other possible conformations for the benzene-argon complex. aip.orgresearchgate.net These alternative structures, however, possess lower stabilization energies and are therefore less stable than the on-axis C₆ᵥ conformer. aip.orgresearchgate.netresearchgate.net Consequently, under the cold conditions of a supersonic jet expansion where these complexes are typically formed and studied, the C₆ᵥ isomer is the overwhelmingly populated species.
For larger clusters, such as benzene-Ar₂, the existence of distinct conformational isomers becomes more prominent. Experimental evidence has demonstrated the presence of different isomers even for a 1:2 complex. researchgate.net For instance, in the case of (C₆H₆···Ar₂), a stable isomer features one argon atom on each side of the benzene ring. researchgate.net
The study of conformational isomers is crucial for understanding the process of microsolvation, where solvent atoms or molecules arrange themselves around a solute. researchgate.net In the case of benzene-argon, the strong preference for the C₆ᵥ geometry in the 1:1 complex highlights the dominant nature of the π-system interaction. The stability of this primary conformer is attributed to the maximization of attractive dispersion forces and the minimization of exchange repulsion, a concept further elucidated by electron density analysis. smu.eduresearchgate.net Collisions with carrier gas atoms like neon or argon in a molecular beam can even catalyze the conversion of less stable conformers into the most stable, lowest-energy structure. mpg.de
Electron Density Distribution and Laplace Concentration Analysis for Geometrical Prediction
The geometry of van der Waals complexes like benzene-argon is determined by a delicate balance between attractive and repulsive forces. Electron density analysis provides a powerful tool for visualizing and understanding these forces, allowing for the prediction of the most stable complex configuration. smu.edusmu.edu
A key method involves the analysis of the Laplace concentration of the electron density of the individual monomers (benzene and argon). smu.edu This analysis can identify regions of strong negative charge contraction and, consequently, areas of small exchange repulsion. smu.edu For a partner atom like argon approaching the benzene molecule, these areas represent energetically favorable "bays" or "pockets" where it can get as close as possible to the molecule, thereby maximizing the stabilizing induction and dispersion forces. smu.edu For benzene, the region of lowest exchange repulsion is located directly above the center of the aromatic ring, which correctly predicts that the most stable position for the argon atom is on the C₆ symmetry axis. smu.eduresearchgate.net
Energetic Considerations: Binding and Dissociation of Benzene Argon Complexes
Determination of Dissociation Energies (D₀, Dₑ) for Neutral Benzene-Argon Complexes
The stability of the neutral benzene-argon (C₆H₆-Ar) complex is characterized by its dissociation energy, a measure of the energy required to separate the argon atom from the benzene (B151609) molecule. There are two key measures of this energy: D₀, the dissociation energy from the ground vibrational state, and Dₑ, the dissociation energy from the minimum of the potential energy well.
The ground-state (S₀) neutral complex, C₆H₆-Ar, adopts a C₆ᵥ symmetry, with the argon atom situated on the C₆ rotational axis, at a distance of approximately 3.581 Å from the center of the benzene ring. researchgate.netaip.orgresearchgate.netaip.org Experimental techniques, such as velocity map imaging and photoionization studies, have been employed to determine the dissociation energies.
A widely accepted experimental value for the ground-state dissociation energy, D₀, is 314 ± 7 cm⁻¹ (approximately 0.90 ± 0.02 kcal/mol). researchgate.netaip.orgaip.org Upon electronic excitation to the S₁ state, the binding becomes slightly stronger, with a measured D₀ of 335 ± 7 cm⁻¹. researchgate.netpublish.csiro.au This increase is attributed to the enhanced polarizability of the benzene molecule in its excited state, which leads to a decrease of about 59 ± 3 mÅ in the distance between the argon atom and the benzene ring plane. researchgate.net
Theoretical calculations using high-level ab initio methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), have been instrumental in corroborating and refining these experimental values. These calculations are crucial for determining Dₑ, the dissociation energy from the bottom of the potential well, which is not directly accessible through all experimental methods. One theoretical study estimated the CCSD(T) dissociation energy Dₑ for the ground state to be 389 ± 2 cm⁻¹. capes.gov.br The difference between Dₑ and D₀ arises from the zero-point vibrational energy of the complex.
| Electronic State | Dissociation Energy Type | Value (cm⁻¹) | Value (kcal/mol) | Method |
|---|---|---|---|---|
| S₀ (Ground State) | D₀ | 314 ± 7 | 0.90 ± 0.02 | Experimental (Velocity Map Imaging) researchgate.netaip.orgaip.org |
| S₀ (Ground State) | D₀ | Not specified | 0.89 ± 0.07 | Experimental (Photoionization) aip.orgresearchgate.net |
| S₁ (Excited State) | D₀ | 335 ± 7 | Not specified | Experimental (Velocity Map Imaging) researchgate.netpublish.csiro.au |
| S₀ (Ground State) | Dₑ | 389 ± 2 | Not specified | Theoretical (CCSD(T)) capes.gov.br |
Investigating Dissociation Energies of Cationic Benzene-Argon Complexes (e.g., C₆H₆Ar⁺)
The ionization of the neutral benzene-argon complex leads to the formation of a cationic complex, C₆H₆Ar⁺. The binding in this charged species is significantly stronger than in its neutral counterpart due to the additional charge-induced dipole and charge-quadrupole interactions.
Experimental measurements have placed the dissociation energy (D₀) of the C₆H₆Ar⁺ cation at 486 ± 5 cm⁻¹ (approximately 1.39 ± 0.01 kcal/mol). researchgate.netaip.orgaip.org Another study reported a consistent value of 1.37 ± 0.08 kcal/mol. aip.orgresearchgate.net These values highlight the substantial increase in binding energy upon ionization.
Theoretical studies have further explored the potential energy surfaces of the C₆H₆Ar⁺ complex. Ab initio calculations that account for the Jahn-Teller effect in the benzene cation (which has a ²E₁g ground state) predict a binding energy (Dₑ) of 520 cm⁻¹. nih.govru.nl This is about 34% larger than the value for the neutral complex. nih.govru.nl These calculations also reveal that the argon atom remains on the C₆ᵥ symmetry axis of the benzene cation, at a distance of 3.506 Å. nih.gov The calculated D₀ for the deuterated complex, C₆D₆Ar⁺, was found to be 480 cm⁻¹, in excellent agreement with the experimental upper bound of 485 cm⁻¹. nih.gov
| Dissociation Energy Type | Value (cm⁻¹) | Value (kcal/mol) | Method |
|---|---|---|---|
| D₀ | 486 ± 5 | 1.39 ± 0.01 | Experimental (Velocity Map Imaging) researchgate.netaip.org |
| D₀ | Not specified | 1.37 ± 0.08 | Experimental (Photoionization) aip.orgresearchgate.net |
| Dₑ | 520 | ~1.49 | Theoretical (Ab initio) nih.govru.nl |
| D₀ (for C₆D₆Ar⁺) | 480 | ~1.37 | Theoretical (Ab initio) nih.gov |
Analysis of Ionization Energy Shifts upon Complex Formation
The formation of a van der Waals complex between benzene and argon perturbs the electronic energy levels of the benzene molecule. This perturbation is manifested as a shift in the ionization energy (IE) of the complex compared to that of the bare benzene molecule.
High-resolution zero kinetic energy (ZEKE) photoelectron spectroscopy has been a powerful tool for precisely measuring these shifts. The ionization energy of the C₆H₆-Ar complex has been determined to be 74,387.253 ± 0.02 cm⁻¹ (9.222918 ± 0.0000025 eV). researchgate.netaip.orgaip.org Another study using ZEKE spectroscopy reported a value of 74,383 ± 2 cm⁻¹. researchgate.net
Comparing this to the ionization energy of bare benzene (approximately 9.244 eV or 74,559 cm⁻¹), a red-shift (a decrease in ionization energy) is observed upon complexation. aip.orgnih.gov The magnitude of this red-shift is approximately 172 cm⁻¹. researchgate.net This red-shift indicates that the cationic complex is more stable relative to the neutral complex than the benzene cation is to the neutral benzene molecule. The relationship between the ionization energies and dissociation energies is given by the following thermodynamic cycle:
IE(C₆H₆) + D₀(C₆H₆Ar⁺) = IE(C₆H₆-Ar) + D₀(C₆H₆-Ar)
The observed red-shift in ionization energy is a direct consequence of the stronger binding in the cationic complex compared to the neutral one. It's also noteworthy that the ionization potential is sensitive to the applied electric field used in photoionization experiments, although the field dependence is similar for both the bare molecule and the complex. znaturforsch.com
| Species | Ionization Energy (cm⁻¹) | Ionization Energy (eV) | Red-shift (cm⁻¹) |
|---|---|---|---|
| Benzene (C₆H₆) | ~74,559 | ~9.244 aip.orgnih.gov | N/A |
| Benzene-Argon (C₆H₆-Ar) | 74,387.253 ± 0.02 researchgate.netaip.orgaip.org | 9.222918 ± 0.0000025 researchgate.netaip.orgaip.org | ~172 researchgate.net |
| Benzene-Argon (C₆H₆-Ar) | 74,383 ± 2 researchgate.net | ~9.2225 |
Advanced Spectroscopic Probes of Intermolecular Interactions in Benzene Argon
Photoionization and Laser-Ionization Mass Spectrometry Techniques
Photoionization and laser-ionization mass spectrometry are powerful tools for characterizing the electronic structure and dynamics of molecular clusters. These methods allow for mass-selective analysis, enabling the study of specific cluster sizes and their photo-physical behavior.
Mass-Resolved Photoion Yield Spectroscopy for Cluster Characterization
Mass-resolved photoion yield spectroscopy involves monitoring the production of specific cluster ions as a function of the energy of the ionizing photons. This technique has been employed to study Ar·C₆H₆ clusters using synchrotron radiation. By recording the photoion yield curves for complex ions such as (C₆H₆)ₙArₘ⁺ (for n=1, 2 and m=1–3), researchers can identify resonances corresponding to electronic transitions within the cluster. aip.orgresearchgate.net
Studies have shown that for clusters with a single benzene (B151609) molecule (n=1), the photoionization efficiency curves exhibit narrow peaks (approximately 0.03 eV wide) that are red-shifted by about 0.06 eV relative to the uncomplexed argon atom's transitions. aip.orgresearchgate.net In contrast, for clusters containing a benzene dimer (n=2), the peaks are significantly broader (around 0.22 eV) and are blue-shifted by approximately 0.07 eV. aip.orgresearchgate.net These shifts and changes in peak width provide information about the perturbation of the argon atom's electronic states by the neighboring benzene molecule(s) and the surrounding argon atoms.
Wavelength-Dependent Laser-Ionization Studies
Wavelength-dependent laser-ionization mass spectrometry is a highly sensitive technique used for spectroscopic investigations of van der Waals molecules. optica.org In these experiments, a tunable laser is used to excite the Ar·C₆H₆ complex to its first excited singlet state (S₁). A second photon then ionizes the excited complex, and the resulting ions are detected by a time-of-flight mass spectrometer. optica.orgresearchgate.net
By scanning the wavelength of the excitation laser and monitoring the ion signal, a spectrum of the S₁ ← S₀ transition is obtained. This method has revealed that the Ar·C₆H₆ complex can fragment either in the excited ¹B₂ᵤ electronic state or after ionization. optica.org High-resolution studies have provided precise rotational constants, confirming that the argon atom is located on the C₆ rotational axis. The distance of the argon atom from the benzene ring has been determined to be 3.582 Å in the electronic ground state (S₀). researchgate.net
Wavelength-dependent studies have also been instrumental in determining the dissociation energies of the complex in its neutral and ionic states. The dissociation energies for the S₀ and S₁ states of the neutral complex are found to be 314 ± 7 cm⁻¹ and 335 ± 7 cm⁻¹, respectively, while the dissociation energy for the ground state of the cation (D₀) is 486 ± 5 cm⁻¹. researchgate.net
| State | Dissociation Energy (cm⁻¹) |
| S₀ (neutral) | 314 ± 7 researchgate.net |
| S₁ (neutral) | 335 ± 7 researchgate.net |
| D₀ (cation) | 486 ± 5 researchgate.net |
Penning Ionization Spectroscopy of Benzene-Argon Complexes
Penning ionization is a process where an excited neutral atom (in this case, argon) transfers its energy to another molecule (benzene) within the same cluster, leading to the ionization of that molecule. This phenomenon, also known as intracluster Penning ionization (IPI), has been observed in Ar·C₆H₆ complexes using synchrotron radiation. aip.orgcapes.gov.braip.org
Specifically, when the argon atom within the complex is excited to states near 11.62 eV and 11.83 eV, it can ionize the benzene molecule. aip.orgresearchgate.net The characteristics of the resulting resonance peaks in the photoionization efficiency curves depend on the cluster's composition and the pressure conditions during its formation. aip.org At lower nozzle stagnation pressures, narrow, red-shifted peaks are observed, which are attributed to the excitation of a single argon atom bound to the benzene molecule. capes.gov.braip.org At higher pressures, broader, blue-shifted peaks emerge, suggesting the excitation of an argon atom within a larger argon subcluster attached to the benzene. capes.gov.braip.org
The analysis of these line shapes provides detailed information about the local environment of the excited argon atom and the dynamics of energy transfer within the cluster. For instance, in (C₆H₆)Arₘ complexes with m=1, the peaks are narrow and red-shifted, while for m>1, broader, blue-shifted features appear, indicating different configurations of the argon atoms around the benzene ring. aip.orgresearchgate.net
Vibrational Spectroscopy for Intermolecular Mode Characterization
Vibrational spectroscopy probes the motions of the atoms within a molecule, including the low-frequency intermolecular vibrations that characterize the bonds in van der Waals complexes.
Infrared Spectroscopy of Intermolecular Vibrations and Solvent Effects
Infrared (IR) spectroscopy has been used to study the intermolecular vibrations of both neutral and ionic Ar·C₆H₆ complexes. For the neutral complex, IR spectra have been recorded in the region of the ν₁₂ fundamental of benzene. researchgate.net These studies, along with similar investigations of complexes with other rare gases like helium and neon, provide insights into how the vibrational frequencies of benzene are shifted upon complexation. researchgate.net
For the Ar·C₆H₆⁺ cation, IR photodissociation spectroscopy has been a particularly valuable technique. mpg.dempg.de In this method, the complex ion is irradiated with a tunable IR laser. If the laser frequency is resonant with a vibrational transition, the ion absorbs a photon and subsequently dissociates. By monitoring the production of the fragment ion (C₆H₆⁺) as a function of the IR wavelength, an absorption spectrum of the complex is obtained. mpg.de
These experiments have revealed not only the fundamental vibrational frequencies of the benzene cation but also van der Waals sidebands that provide information about the intermolecular potential energy surface. mpg.de The presence of the argon atom can also lead to a lowering of the symmetry of the benzene cation, resulting in the appearance of additional lines in the spectrum that would be forbidden in the bare ion. researchgate.netmpg.de
Microwave Spectroscopy for Precise Structural and Rotational Constant Determination
Microwave spectroscopy offers exceptionally high resolution, allowing for the precise determination of rotational constants and, consequently, the detailed structure of molecules. Pulsed-nozzle Fourier transform microwave (FTMW) spectroscopy has been successfully applied to the Ar·C₆H₆ complex. researchgate.netaip.org
The observed rotational transitions are characteristic of a symmetric top molecule, which confirms the C₆ᵥ geometry where the argon atom lies on the principal six-fold symmetry axis of benzene. researchgate.netaip.org The analysis of the spectra for the normal isotopologue (C₆H₆-Ar) and its deuterated counterpart (C₆D₆-Ar) has yielded highly accurate rotational and centrifugal distortion constants. researchgate.net
| Isotopologue | B (MHz) | D_J (kHz) | D_JK (kHz) |
| C₆H₆-Ar | 1181.25953(14) researchgate.net | 3.2577(17) researchgate.net | 17.8011(76) researchgate.net |
| C₆D₆-Ar | 1112.4412(6) researchgate.net | 2.673(6) researchgate.net | 14.53(4) researchgate.net |
These rotational constants provide a very precise measure of the intermolecular distance between the argon atom and the center of the benzene ring. The data from microwave spectroscopy, combined with theoretical calculations, have been used to model the three-dimensional intermolecular potential energy surface, yielding information about the forces that govern the interaction and the frequencies of the van der Waals vibrations. aip.org
High-Resolution Spectroscopic Methods for Dynamical Insights
To gain deeper insights into the dynamics of the Ar–C₆H₆ complex, particularly the processes of vibrational predissociation and energy transfer, high-resolution spectroscopic techniques are employed. These methods allow for precise measurements of energy levels and dissociation energies, providing stringent tests for theoretical models of intermolecular potentials.
Resonant Two-Photon Ionization (R2PI) and Stimulated Emission Pumping (SEP)-R2PI
Resonant two-photon ionization (R2PI) is a highly sensitive and selective technique used to study van der Waals complexes. optica.orgaip.org In an R2PI experiment, one laser photon excites the complex to a specific rovibronic level in the S₁ state. A second photon then ionizes the excited complex, and the resulting ion is detected by a mass spectrometer. This mass selectivity allows for the unambiguous identification of different Arₙ–(C₆H₆)ₘ clusters. researchgate.net By scanning the wavelength of the first laser, a spectrum of the S₁ ← S₀ transition is obtained. researchgate.net
Stimulated emission pumping (SEP)-R2PI is a powerful three-laser, triply resonant technique that allows for the precise measurement of ground-state dissociation energies (D₀(S₀)). chimia.chchimia.ch The process involves three steps:
A "pump" laser excites the Ar–C₆H₆ complex from the ground vibrational level of the S₀ state to a specific vibrational level in the S₁ state.
A "dump" laser, tuned to a transition between the excited S₁ level and a high-lying vibrational level of the S₀ state, stimulates emission, transferring population to this "hot" ground state level.
A "probe" laser is used to ionize the complexes that remain in the hot vibrational level via R2PI.
If the vibrational energy of the level populated by the dump laser is below the dissociation energy of the complex, an ion signal is detected. However, if the energy is above the dissociation threshold, the complex will predissociate, and the ion signal will disappear. By scanning the dump laser frequency, the dissociation energy can be bracketed with high accuracy. chimia.chchimia.ch This method has been successfully applied to a variety of van der Waals complexes, providing benchmark data for theoretical calculations. unibe.ch
Velocity Map Imaging for Dissociation Energy Measurements
Velocity map imaging (VMI) is a powerful technique for determining the dissociation energies of van der Waals complexes by measuring the kinetic energy release upon fragmentation. researchgate.netpublish.csiro.auresearchgate.net In a typical experiment, the Ar–C₆H₆ complex is ionized, often via R2PI. If the ionization energy exceeds the dissociation energy of the cation (D₀(C₆H₆⁺–Ar)), the complex will dissociate into a benzene cation (C₆H₆⁺) and a neutral argon atom.
The VMI technique uses a set of electrostatic lenses to project the charged fragments onto a position-sensitive detector. The resulting image is a two-dimensional projection of the three-dimensional velocity distribution of the fragments. From this image, the kinetic energy release distribution can be precisely determined.
By knowing the total energy deposited in the complex and measuring the kinetic energy of the fragments, the dissociation energy of the cation (D₀(C₆H₆⁺–Ar)) can be calculated. This value, combined with the ionization energies of the complex and free benzene, as well as the spectroscopic shift of the S₁ ← S₀ transition, allows for the determination of the dissociation energies in the neutral ground (S₀) and excited (S₁) states. researchgate.netpublish.csiro.au
Using this method, the dissociation energies for the Ar–C₆H₆ complex have been determined with high precision.
| Electronic State | Dissociation Energy (D₀) in cm⁻¹ | Dissociation Energy (D₀) in kcal/mol | Reference |
|---|---|---|---|
| S₀ (Ground State) | 314 ± 7 | 0.90 ± 0.02 | researchgate.netpublish.csiro.auaip.org |
| S₁ (Excited State) | 335 ± 7 | 0.96 ± 0.02 | researchgate.netpublish.csiro.au |
| D₀ (Cation Ground State) | 486 ± 5 | 1.39 ± 0.01 | researchgate.netpublish.csiro.auaip.org |
These experimental values provide crucial benchmarks for the development and refinement of theoretical models describing the intermolecular potential energy surfaces of weakly bound aromatic systems.
Dynamical Aspects of Benzene Argon Systems
Intramolecular Vibrational Redistribution (IVR) in Excited Complexes
Intramolecular Vibrational Redistribution (IVR) is the process by which vibrational energy flows between different modes within a single molecule or complex. In benzene-argon (C₆H₆-Ar) systems, the efficiency and pathways of IVR are of significant interest.
Research indicates that IVR from an intramolecular vibration of benzene (B151609) to the intermolecular van der Waals (vdW) modes is generally inefficient, occurring on a nanosecond timescale or slower. tau.ac.il This retardation is attributed to a "bottleneck" effect caused by the significant frequency mismatch between the high-frequency vibrational modes of benzene (ranging from approximately 400 cm⁻¹ to over 3000 cm⁻¹) and the low-frequency vdW vibrational modes (typically below 60 cm⁻¹). tau.ac.ilaip.org
Molecular dynamics simulations have explored this phenomenon in detail. For instance, in the benzene-Ar complex, simulations show that even with one or two quanta of vibrational excitation in any of benzene's modes, the subsequent IVR and vibrational predissociation (VP) processes are slow, with timescales greater than 22 nanoseconds. tau.ac.il This finding is consistent with experimental observations. tau.ac.il The energy flow is not statistical but highly selective, involving only a small subset of the available energy levels. aip.org Pumping energy into the complex is predicted to lead to IVR, resulting in the excitation of vdW modes that can be above the dissociation barrier. researchgate.net However, for many of the studied vibronic levels, IVR is considered to be very restricted. aip.org The degree of coupling and energy redistribution is sensitive to the specific vibrational mode initially excited, reflecting the details of the atom-molecule potential. aip.org
The table below summarizes key findings related to the timescale and nature of IVR in excited benzene-argon complexes.
| Feature | Observation | Source |
| IVR Timescale | Inefficient, occurring on a >22 ns timescale. | tau.ac.il |
| Governing Factor | Significant frequency mismatch between intramolecular (high-frequency) and intermolecular (low-frequency) modes. | tau.ac.il |
| Energy Flow | Highly selective, not statistically distributed among all accessible levels. | aip.org |
| Mechanism | A "bottleneck" effect retards the flow of vibrational energy. | tau.ac.il |
Dissociation Dynamics in Electronically Excited States of Benzene-Argon
The dissociation of the benzene-argon complex following electronic excitation is a key process that reveals fundamental aspects of unimolecular reactions. When the complex is excited, the energy can be redistributed, leading to the breaking of the weak van der Waals bond.
The dissociation dynamics resulting from a non-selective excitation of the intermolecular modes have been shown to follow statistical theories, such as the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. tau.ac.il This implies that the energy becomes randomly distributed among the available vibrational modes of the complex before dissociation occurs. However, when specific intramolecular vibrational modes are excited, the dissociation, known as vibrational predissociation (VP), can be significantly slower. Studies have established VP times for single-mode excitations to be longer than 22 nanoseconds, which is a direct consequence of the inefficient IVR discussed previously. tau.ac.il
Experimental measurements have precisely determined the energy required to break the benzene-argon bond in both its neutral and ionic forms. The dissociation energy (D₀) for the neutral ground-state (S₀) complex is 314 ± 7 cm⁻¹ (or 0.90 ± 0.02 kcal/mol). aip.org Upon ionization, the bond in the cationic complex (C₆H₆-Ar)⁺ becomes stronger, with a dissociation energy measured at 486 ± 5 cm⁻¹ (or 1.39 ± 0.01 kcal/mol). aip.org
The table below presents the experimentally determined dissociation energies for the neutral and ionic benzene-argon complexes.
| Complex | Dissociation Energy (D₀) in cm⁻¹ | Dissociation Energy (D₀) in kcal/mol | Source |
| C₆H₆-Ar (Neutral) | 314 ± 7 | 0.90 ± 0.02 | aip.org |
| (C₆H₆-Ar)⁺ (Ionic) | 486 ± 5 | 1.39 ± 0.01 | aip.org |
The relaxation pathways following photoexcitation are selective. aip.org Studies using dispersed fluorescence show that while the primary process is often fluorescence from the initially excited vibronic level of the complex, a smaller fraction of molecules undergoes vibrational predissociation, resulting in fluorescence from the bare benzene molecule in a different vibrational state. aip.org
Mechanisms of Collisional Energy Transfer between Benzene and Argon
Collisions between an excited benzene molecule and an argon atom are fundamental to understanding energy exchange in gas-phase environments. These interactions involve the transfer of energy between the vibrational, rotational, and translational degrees of freedom of the colliding partners. Extensive studies using techniques like laser-induced fluorescence (LIF) and quasiclassical trajectory calculations have elucidated the mechanisms of this collisional energy transfer (CET). spiedigitallibrary.orgunt.eduacs.org
The process can be generally represented as: C₆H₆(E) + Ar → C₆H₆(E') + Ar where E and E' are the internal energies of the benzene molecule before and after the collision, respectively.
The transfer of energy occurs through two primary collisional processes: rotational energy transfer and vibrational energy transfer. spiedigitallibrary.org Trajectory calculations show that the collision duration is typically very short, on the order of hundreds of femtoseconds, which generally precludes the formation of a long-lived collision complex for most encounters. acs.org The actual energy transfer process is nearly instantaneous, happening in the final few tens of femtoseconds of the collision as the argon atom interacts with the repulsive wall of the intermolecular potential. acs.org
Studies of termolecular collisions, involving one benzene molecule and two argon atoms, have also been performed. These are shown to occur via several mechanisms, including the Chaperon mechanism (where the first argon atom to arrive is also the first to leave) and an energy transfer mechanism (where the first argon atom in is the last to leave). aip.org
Influence of Rotational and Out-of-Plane Vibrational Modes on Energy Transfer
Research has consistently shown that not all molecular motions in benzene contribute equally to collisional energy transfer. Rotational motion and specific low-frequency vibrational modes play a dominant role.
Quasiclassical trajectory calculations have identified the lowest frequency, out-of-plane (OOP) torsional mode of benzene as the primary "gateway mode" for energy transfer in collisions with argon. acs.orgacs.orgnih.govacs.org This means that energy is most efficiently channeled through this specific type of vibration. If frequencies are artificially switched, the lowest frequency mode, regardless of its type (in-plane vs. out-of-plane), becomes the gateway, but for a given frequency, the OOP motion is more efficient. acs.orgacs.org
Rotational motion is also critically important. acs.org Calculations where the rotational or vibrational motions of benzene were artificially "frozen" demonstrated that freezing rotations has the largest inhibitory effect on energy transfer, indicating the predominant role rotations play in the process. aip.org Vibration-to-translation (V-T) energy transfer is significantly enhanced when mediated by rotations through vibration-rotation (V-R) coupling, leading to a more efficient V-R-T process. acs.orgacs.org
The following table summarizes the key findings on the roles of different molecular motions in energy transfer.
| Degree of Freedom | Role in Energy Transfer | Key Finding | Source |
| Out-of-Plane (OOP) Vibrations | Gateway Mode | The lowest frequency OOP mode is the most efficient channel for CET. | acs.orgacs.orgnih.gov |
| Rotations | Predominant Role | Rotational motion is crucial for efficient energy transfer; V-T transfer is enhanced by V-R coupling. | acs.orgaip.org |
Investigation of Supercollision Phenomena in Benzene-Argon Interactions
In the landscape of molecular collisions, most encounters result in the transfer of relatively small amounts of energy. However, a small fraction of collisions, termed "supercollisions," are responsible for transferring exceptionally large amounts of energy. These rare but significant events can have a disproportionate impact on bulk energy transfer rates.
In the benzene-argon system, supercollisions have been identified and analyzed through quasiclassical trajectory calculations. aip.orguq.edu.au Out of many simulated "normal" collisions, it was found that approximately one in every 800 trajectories resulted in a supercollision. aip.org These are not associated with long-lived complexes; like normal collisions, they are short-lived events. aip.org
The dynamic conditions that lead to a supercollision are specific. Analysis of supercollision trajectories reveals that they typically occur when the argon atom approaches the benzene molecule perpendicularly and its motion is in phase with a highly excited out-of-plane vibration of the benzene ring, or when it is struck by a rapidly rotating molecule. aip.org This again highlights the crucial role of out-of-plane motions, which are also implicated in dissociation mechanisms. acs.orgacs.org
The importance of these motions is further quantified by "freezing" them in simulations. When out-of-plane vibrations were frozen, the frequency of supercollisions dropped to one in 1500. aip.org When rotations were frozen, the effect was even more dramatic, with the frequency dropping to one in 4000 trajectories. aip.org This demonstrates that both wide-angle out-of-plane vibrations and fast rotational motion are critical for producing these highly energetic energy transfer events. aip.org
| Condition | Frequency of Supercollisions | Source |
| Normal (Unconstrained) | 1 in 800 trajectories | aip.org |
| Frozen Out-of-Plane Vibrations | 1 in 1500 trajectories | aip.org |
| Frozen Rotations | 1 in 4000 trajectories | aip.org |
Expansion to Multi Argon and Substituted Benzene Argon Systems
Studies of Benzene-Argonₘ Clusters (m > 1) and Isomer Identification
As the number of argon atoms (m) complexed with a single benzene (B151609) molecule increases, the potential for structural isomerism arises. For the benzene-Ar₂ cluster, two primary isomers are identified. These are distinguished by the disposition of the argon atoms relative to the benzene ring:
The (1|1) isomer: This structure features one argon atom on each side of the benzene ring, located symmetrically on the C₆ axis. researchgate.net
The (2|0) isomer: In this configuration, both argon atoms are located on the same side of the benzene ring. aip.org
The existence and identification of these isomers have been confirmed through spectroscopic techniques, particularly two-color resonant two-photon ionization (R2PI). researchgate.netaip.org These isomers exhibit distinct spectral shifts and ionization potentials, allowing for their individual study. For instance, the two isomers of the benzene-Ar₂ species show different lifetimes, with the (1|1) and (2|0) structures having lifetimes that differ by at least an order of magnitude, highlighting a strong dependence of vibrational predissociation dynamics on the cluster's structure. aip.org
As more argon atoms are added (m > 2), the number of possible isomers grows rapidly. Studies on larger benzene-Arₘ clusters (up to m=70) have revealed that the spectral features and structural motifs change with cluster size. aip.org For clusters with m between 18 and 25, spectra show both broad and sharp features, which has been interpreted as evidence for the coexistence of different structural forms or phases. aip.org These investigations bridge the gap between isolated molecule behavior and condensed-phase phenomena, showing transitions from solid-like to liquid-like characteristics within these finite-sized clusters. aip.org
Table 1: Spectroscopic Data for Benzene-Arₘ Isomers This table is interactive. Click on headers to sort. | Cluster | Isomer | S₁ ← S₀ Spectral Shift (cm⁻¹) | Ionization Potential (IP) (cm⁻¹) | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzene-Ar₂ | (1|1) | -41.4 | 38556 | researchgate.net | | Benzene-Ar₂ | (2|0) | -38.6 | 38566 | researchgate.net | | Phenanthrene-Ar₂ | Isomer 1 | - | 65552 | researchgate.net | | Phenanthrene-Ar₂ | Isomer 2 | - | 65519 | researchgate.net |
Interactions in Fluorine-Substituted Benzene-Argon Complexes
Substituting one or more hydrogen atoms on the benzene ring with fluorine atoms systematically alters the electronic properties of the aromatic system, thereby influencing its interaction with argon. Fluorine is a strongly electronegative atom, and its substitution modifies the quadrupole moment of the ring, which in turn affects the geometry and binding energy of the van der Waals complex.
Studies on fluorobenzene-Ar (FB-Ar) have been extensive. aip.orgacs.org Microwave spectroscopy has shown that the argon atom is located above the aromatic ring, but its position is shifted away from the center of mass and in the direction opposite to the fluorine atom. acs.org The distance from the argon atom to the fluorobenzene (B45895) center of mass is approximately 3.488 Å in the S₁ excited state. aip.org
Zero Kinetic Energy (ZEKE) photoelectron spectroscopy has been used to determine the adiabatic ionization energies (Iₐ) for fluorobenzene and its argon complexes. The ionization energy decreases with the addition of argon atoms, indicating that the complex is more strongly bound in the cationic state than in the neutral state. acs.orgacs.org For larger clusters like fluorobenzene-Ar₂, well-resolved vibrational progressions are observed, which have been assigned to the van der Waals bending and stretching modes. acs.org The analysis of these interactions is crucial for understanding how dispersion and electrostatic forces are balanced in aromatic systems. aip.org
Table 2: Adiabatic Ionization Energies (Iₐ) for Fluorobenzene-Argon Complexes This table is interactive. Click on headers to sort.
| Species | Adiabatic Ionization Energy (Iₐ) in cm⁻¹ | Adiabatic Ionization Energy (Iₐ) in eV | Dissociation Energy Increase upon Ionization (cm⁻¹) | Reference |
|---|---|---|---|---|
| Fluorobenzene (FB) | 74238 ± 4 | 9.2043 ± 0.0005 | N/A | acs.orgacs.org |
| Fluorobenzene-Ar (FB-Ar) | 74011 ± 4 | 9.1762 ± 0.0005 | 227 | acs.orgacs.org |
| Fluorobenzene-Ar₂ (FB-Ar₂) | 73816 ± 4 | 9.1521 ± 0.0005 | 422 | acs.orgacs.org |
Metal-Benzene-Argon Complexes in Cryogenic Matrices (e.g., V, Nb, Ta with Benzene)
The use of cryogenic matrices, typically solid argon, allows for the synthesis and spectroscopic characterization of highly reactive species, including complexes of metal atoms with benzene. acs.orgacs.org In these experiments, metal atoms such as Vanadium (V), Niobium (Nb), and Tantalum (Ta) are generated by laser ablation and co-deposited with a mixture of benzene and argon onto a cold window (typically around 7 K). acs.org The inert argon matrix traps the resulting metal-benzene complexes, preventing them from reacting further and allowing for their study, primarily through infrared spectroscopy.
This technique has led to the identification of M(C₆H₆) and M(C₆H₆)₂ "sandwich" and "half-sandwich" complexes. acs.org The assignment of these species is supported by density functional theory (DFT) calculations of their vibrational frequencies and isotopic shifts. By comparing the experimentally observed infrared spectra with the calculated spectra for different isotopologues of benzene (e.g., C₆H₆, ¹³C₆H₆, C₆D₆), researchers can confidently identify the products formed in the matrix. acs.org The study of these organometallic complexes provides fundamental information on the bonding and electronic interactions between transition metals and aromatic π-systems. acs.org
Table 3: Identified Metal-Benzene Complexes in Solid Argon Matrices This table is interactive. Click on headers to sort.
| Metal (M) | Identified Complex | Spectroscopic Method | Key Finding | Reference |
|---|---|---|---|---|
| Vanadium (V) | V(C₆H₆), V(C₆H₆)₂ | Infrared Spectroscopy | Identification of ground electronic states and geometries through comparison with DFT calculations. | acs.org |
| Niobium (Nb) | Nb(C₆H₆), Nb(C₆H₆)₂ | Infrared Spectroscopy | Aromatic C-C breathing modes are activated, providing insight into electronic interactions. | acs.org |
| Tantalum (Ta) | Ta(C₆H₆), Ta(C₆H₆)₂ | Infrared Spectroscopy | Isotopic substitution (¹³C, D) used to confirm complex assignments. | acs.org |
Effects of Isotopic Substitution on Benzene-Argon Spectroscopy and Dynamics (e.g., ¹³C, Deuterium)
Isotopic substitution is a powerful and precise tool in the spectroscopy of van der Waals complexes. Replacing atoms with their heavier isotopes (e.g., ¹H with Deuterium, ¹²C with ¹³C) alters the mass distribution of the molecule without changing the underlying potential energy surface. This leads to predictable changes in vibrational frequencies and rotational constants, providing a rigorous test for theoretical models of the complex's structure and dynamics.
In the case of the benzene-argon complex, substitution of a single ¹³C atom in the benzene ring results in an observable spectroscopic splitting. optica.org This subtle shift can be accurately predicted by force field calculations of the excited electronic state, confirming the high level of understanding of the system's intramolecular forces. optica.org
The use of deuterated benzene (C₆D₆) has also been instrumental. Studies of C₆D₆-Arₙ clusters have provided detailed maps of the spectral shifts as a function of cluster size. aip.org Comparing the spectra of protonated (C₆H₆) and deuterated (C₆D₆) complexes helps in the unambiguous assignment of intermolecular vibrations. researcher.life Furthermore, investigating partially deuterated species, such as in the benzene dimer, has provided critical information on tunneling pathways and the complex internal dynamics, a methodology that is equally applicable to understanding the detailed motions within benzene-argon clusters. mpg.de The measurement of spectra for different isotopologues allows for a more refined determination of structural parameters, such as the distance of the argon atom from the benzene ring. doi.org
Broader Context Within Noble Gas Chemistry and Interdisciplinary Relevance
Benzene-Argon as a Benchmark for Noble Gas-Aromatic Intermolecular Interactions
The argon-benzene complex serves as a crucial benchmark for investigating the subtle forces that govern interactions between noble gases and aromatic systems. smu.edu Its relative simplicity, with the argon atom positioned on the sixfold rotational axis of the benzene (B151609) ring, makes it an ideal model for both high-level theoretical calculations and precise spectroscopic experiments. smu.educore.ac.uk
Researchers utilize this complex to test and refine computational methods, such as coupled cluster [CCSD(T)] and symmetry-adapted perturbation theory (SAPT), which are designed to accurately calculate weak intermolecular potential energy surfaces (PESs). researchgate.netaip.org The PES of the argon-benzene complex has been meticulously mapped, providing a reference against which the accuracy of various theoretical models and basis sets can be judged. researchgate.net For instance, the binding energy (Dₑ) for the ground state has been estimated via CCSD(T) calculations to be approximately 389 cm⁻¹, a value that guides further computational work. aip.org
Experimental data from high-resolution spectroscopy, such as microwave and resonance-enhanced two-photon ionization spectroscopy, provide precise measurements of the complex's structure, vibrational frequencies, and dissociation energies. smu.eduresearchgate.netpublish.csiro.au These experimental values, including a ground-state dissociation energy (D₀) of 314 ± 7 cm⁻¹, offer stringent tests for the theoretical models. researchgate.netpublish.csiro.au The excellent agreement between advanced theoretical predictions and these experimental findings validates the computational approaches, establishing Ar·C₆H₆ as a "gold standard" for studying systems dominated by dispersion forces. smu.eduresearchgate.net
Comparative Analysis with Other Noble Gas-Containing Systems (He, Ne, Kr, Xe)
Analyzing the entire series of noble gas-benzene complexes (Ng·C₆H₆, where Ng = He, Ne, Ar, Kr, Xe) reveals systematic trends in their intermolecular interactions. The primary binding force in these complexes is London dispersion, which is directly related to the polarizability of the noble gas atom. core.ac.ukchimia.ch
As one moves down the noble gas group, the atomic polarizability increases, leading to stronger dispersion interactions and, consequently, greater binding energies. core.ac.ukmdpi.com This trend is clearly observed in the experimental dissociation energies and calculated binding energies. researchgate.netchimia.ch Simultaneously, the equilibrium distance between the noble gas atom and the center of the benzene ring decreases from Helium to Xenon, reflecting the stronger attraction. core.ac.uk
Spectroscopic studies show a redshift in the S₁ ← S₀ electronic transition of benzene upon complexation with a noble gas. aip.org This shift becomes more pronounced with increasing polarizability of the noble gas, from a small shift for Neon to a larger one for Xenon, which is consistent with the stabilization of the excited state being more significant for the more polarizable atoms. core.ac.uk These comparative studies are essential for developing a comprehensive model of van der Waals interactions, allowing researchers to parse the contributions of dispersion, induction, and exchange repulsion forces across a homologous series. smu.eduaip.org
| Noble Gas (Ng) | Polarizability (ų) | Ground State Dissociation Energy, D₀ (cm⁻¹) | Equilibrium Distance, Rₑ (Å) | S₁←S₀ Spectral Shift (cm⁻¹) |
|---|---|---|---|---|
| Helium (He) | 0.20 | ~89 acs.org | 3.14 acs.org | - |
| Neon (Ne) | 0.40 | - | 3.33 | -6 core.ac.uk |
| Argon (Ar) | 1.64 | 314 researchgate.netpublish.csiro.au | 3.58 researchgate.net | -19 aip.org |
| Krypton (Kr) | 2.49 | - | 3.70 | -29 core.ac.uk |
| Xenon (Xe) | 4.04 | - | 3.82 | -39 core.ac.uk |
Note: Some experimental values are not available (indicated by "-"). The data presented are compiled from multiple spectroscopic and theoretical studies.
Implications for Interstellar Chemistry and Astrochemistry: Formation of Noble Gas Molecules
While noble gases are characterized by their chemical inertness, the conditions in the interstellar medium (ISM) can facilitate the formation of noble gas-containing molecules. The discovery of the argonium ion (ArH⁺) in the Crab Nebula provided definitive proof that noble gas chemistry occurs in astrophysical environments. nih.gov
The study of weakly bound complexes like argon-benzene is relevant to astrochemistry as polycyclic aromatic hydrocarbons (PAHs) are believed to be widespread in the ISM. nih.govastrochem.org These PAHs can act as surfaces for the adsorption of noble gas atoms. nih.govresearchgate.net Computational studies suggest that noble gas atoms can be adsorbed onto PAH surfaces, and subsequent reactions with other interstellar species could lead to the formation of more complex noble gas molecules. nih.govresearchgate.net For example, it is proposed that an incoming molecule could bond with an adsorbed argon atom, with the PAH acting as a leaving group. nih.gov
Although the argon-benzene van der Waals complex itself is too weakly bound to survive in most interstellar environments, the fundamental interactions that stabilize it are crucial. These dispersion forces govern the initial physisorption of noble gases onto carbonaceous dust grains or PAHs, which is a potential first step in the formation of more stable, covalently bonded noble gas species like ArH⁺, ArCCH⁺, and ArOH⁺. nih.govresearchgate.net Therefore, understanding the interactions in the Ar·C₆H₆ prototype helps model the physical and chemical processes involving the most abundant extraterrestrial noble gas, ³⁶Ar, in the cold, dense regions of the ISM where stars and planets form. nih.govrsc.org
Contribution to the Understanding of Noble Gas Bonding and Weak Non-Covalent Interactions
The investigation of the argon-benzene complex has profoundly contributed to the modern understanding of non-covalent interactions, which are fundamental to supramolecular chemistry, materials science, and biology. mdpi.com This system is a classic example of a dispersion-dominated interaction, where the attraction arises from transient fluctuations in electron density. aip.orgkumamoto-u.ac.jp
Detailed theoretical analyses, particularly using SAPT, have allowed for the dissection of the total interaction energy into physically meaningful components: electrostatics, exchange repulsion, induction (or polarization), and dispersion. researchgate.netaip.org For argon-benzene, these studies confirm that dispersion is the dominant attractive force, counteracted by exchange repulsion at short distances. smu.eduaip.org The induction component, arising from the polarization of the argon atom by the quadrupole moment of benzene and vice versa, is found to be relatively small. aip.org
This clear separation of energy components in a well-defined system provides a robust framework for understanding more complex non-covalent interactions. aip.org The principles derived from studying Ar·C₆H₆ and its noble gas analogues are extended to describe a wide array of phenomena, including π-stacking in DNA and proteins, host-guest recognition, and the structure of molecular crystals. The term "noble gas bond" (or "aerogen bond") has been established to describe the directional, attractive interaction between a noble gas atom and an electron-rich region, placing it within the broader family of σ-hole and π-hole interactions alongside halogen and chalcogen bonds. mdpi.comresearchgate.netfrontiersin.org The argon-benzene complex, therefore, stands as a cornerstone in the foundational knowledge of the weak forces that shape the molecular world. aip.orgresearchgate.net
Q & A
Q. What are the critical considerations when using argon as an inert atmosphere in benzene-related reactions?
Methodological Answer:
- Ensure argon purity (>99.998%) to avoid trace oxygen/water contamination, which may oxidize benzene or form side products. Use gas chromatography (GC) or mass spectrometry (MS) to monitor gas composition .
- Optimize flow rates and pressure conditions using a Schlenk line or glovebox setup. Calibrate flow meters to maintain consistent argon coverage during reactions .
- Validate inertness via control experiments (e.g., comparing reaction yields under argon vs. ambient air) .
Q. How do researchers isolate and characterize benzene derivatives synthesized under argon environments?
Methodological Answer:
- Employ column chromatography or distillation for purification, ensuring argon is maintained during transfers to prevent oxidation.
- Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) and Fourier-transform infrared spectroscopy (FTIR) to confirm structural integrity .
- Compare melting/boiling points with literature values to verify purity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported argon-benzene van der Waals interaction energies?
Methodological Answer:
- Perform multi-technique validation: Combine high-resolution rotational spectroscopy with ab initio quantum calculations (e.g., CCSD(T)/aug-cc-pVTZ) to reconcile discrepancies in binding energies .
- Analyze systematic errors (e.g., temperature fluctuations in cryogenic setups) using Monte Carlo simulations .
- Cross-reference data with crystallographic studies of argon-doped benzene matrices .
Q. How can researchers design controlled experiments to study argon’s role in suppressing benzene decomposition during high-temperature catalysis?
Methodological Answer:
- Use a tubular reactor with in situ Raman spectroscopy to monitor benzene degradation intermediates under varying argon pressures (1–10 bar).
- Apply kinetic modeling (e.g., Arrhenius plots) to differentiate thermal vs. argon-mediated stabilization effects .
- Validate results with isotope-labeling experiments (e.g., C-benzene) to track decomposition pathways .
Q. What methodologies address challenges in quantifying argon solubility in liquid benzene for solvent design?
Methodological Answer:
- Use a high-pressure view cell with laser refractometry to measure solubility isotherms (e.g., 25–100°C).
- Calibrate instruments with reference systems (e.g., argon-hexane) to minimize experimental bias .
- Apply the Peng-Robinson equation of state to model phase behavior and validate against experimental data .
Data Analysis and Reproducibility
Q. How should researchers handle conflicting spectral data in argon-benzene matrix isolation studies?
Methodological Answer:
- Conduct error-propagation analysis for vibrational spectra, accounting for matrix distortion and argon lattice phonons .
- Compare results with computational predictions (e.g., density functional theory with dispersion corrections) .
- Archive raw data and processing scripts in repositories like Zenodo for transparency .
Q. What protocols ensure reproducibility in synthesizing argon-doped benzene clathrates?
Methodological Answer:
- Document precise freezing rates (e.g., 0.1°C/min) and argon introduction pressures (e.g., 5–20 kPa) in supplemental materials .
- Use X-ray diffraction (XRD) to verify clathrate lattice parameters and argon occupancy .
- Share crystallographic data in CIF format via the Cambridge Structural Database .
Literature and Ethical Practices
Q. How can researchers systematically review conflicting reports on argon’s quenching effects in benzene fluorescence studies?
Methodological Answer:
- Apply PRISMA guidelines for literature screening, focusing on methodology sections to identify variables like argon purity or detector sensitivity .
- Use meta-analysis tools (e.g., RevMan) to statistically aggregate lifetime measurements and quantify heterogeneity .
- Cite primary sources (not reviews) to avoid perpetuating errors .
Q. What ethical standards apply when publishing argon-benzene reaction mechanisms derived from computational models?
Methodological Answer:
- Disclose software versions, basis sets, and convergence criteria to enable replication .
- Avoid "cherry-picking" data; report all plausible mechanistic pathways, even with lower statistical likelihood .
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Safety and Compliance
Q. What safety protocols are critical for handling benzene under argon in cryogenic experiments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
